BMS-337197
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Overview
Description
BMS-337197 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This compound has shown significant potential in various therapeutic applications, particularly in immunosuppressive, anticancer, and antiviral therapies .
Preparation Methods
The synthesis of BMS-337197 involves a multi-step process starting from 2-bromoaniline. The key steps include the formation of the central oxazole ring via a Stille coupling reaction, followed by electrophilic bromination, azide substitution, and cyclization with isothiocyanate . The overall yield of this synthesis is approximately 55% on a multigram scale .
Oxidation of 2-methoxy-4-nitrotoluene: This step involves the use of chromic acid in the presence of acetic anhydride to produce acylal, which is then hydrolyzed to benzaldehyde under acidic conditions.
Formation of the oxazole ring: The benzaldehyde is treated with tosylmethyl isocyanide in the presence of potassium carbonate in refluxing methanol to obtain the isoxazole derivative.
Catalytic hydrogenation: The nitro group of the isoxazole derivative is reduced over palladium on carbon to afford aniline.
Stille coupling: The functionalized bromide is coupled with tributyl(1-ethoxyvinyl)stannane, followed by electrophilic bromination and azide substitution.
Chemical Reactions Analysis
BMS-337197 undergoes various chemical reactions, including:
Oxidation: The initial step involves the oxidation of 2-methoxy-4-nitrotoluene to produce acylal.
Substitution: The azide substitution is a crucial step in the synthesis, where the azido ketone is formed.
Cyclization: The final step involves the cyclization of the azido ketone with isothiocyanate to form the oxazole ring.
Scientific Research Applications
BMS-337197 has been extensively studied for its potential in various scientific research applications:
Mechanism of Action
BMS-337197 exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme that catalyzes the conversion of inosine monophosphate to xanthosine monophosphate. This inhibition leads to a decrease in guanine nucleotide synthesis, which is essential for DNA and RNA synthesis . The compound binds to the enzyme’s active site, preventing its catalytic activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
BMS-337197 is unique due to its potent inhibition of inosine monophosphate dehydrogenase and its high selectivity for this enzyme. Similar compounds include:
Mycophenolic acid: Another inhibitor of inosine monophosphate dehydrogenase, but with a different chemical structure and lower selectivity.
Ribavirin: An antiviral compound that also inhibits inosine monophosphate dehydrogenase but has broader antiviral activity.
VX-497: A potent inhibitor of inosine monophosphate dehydrogenase with a different mechanism of action.
This compound stands out due to its high potency and selectivity, making it a valuable compound for therapeutic applications .
Properties
CAS No. |
267645-83-0 |
---|---|
Molecular Formula |
C26H27N5O5 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[2-[2-[3-methoxy-4-(1,3-oxazol-5-yl)anilino]-1,3-oxazol-5-yl]phenyl]-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C26H27N5O5/c1-30(25(32)16-31-9-11-34-12-10-31)21-6-4-3-5-19(21)24-15-28-26(36-24)29-18-7-8-20(22(13-18)33-2)23-14-27-17-35-23/h3-8,13-15,17H,9-12,16H2,1-2H3,(H,28,29) |
InChI Key |
GLOULEOFVQQCTE-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C2=CN=C(O2)NC3=CC(=C(C=C3)C4=CN=CO4)OC)C(=O)CN5CCOCC5 |
Canonical SMILES |
CN(C1=CC=CC=C1C2=CN=C(O2)NC3=CC(=C(C=C3)C4=CN=CO4)OC)C(=O)CN5CCOCC5 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS337197; BMS 337197; BMS-337197. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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